1H-Inden-4-ol chemical structure and properties
1H-Inden-4-ol chemical structure and properties
1H-Inden-4-ol: A Versatile Scaffold for Catalysis and Drug Discovery [1]
Executive Summary
1H-Inden-4-ol (CAS: 1194-60-1) is a bicyclic phenolic compound comprising a benzene ring fused to a cyclopentadiene ring, with a hydroxyl group at the 4-position.[1] While often overshadowed by its nitrogen-containing analog (4-hydroxyindole), 1H-inden-4-ol is a critical intermediate in two distinct high-value sectors: organometallic catalysis and pharmaceutical synthesis .[1]
In catalysis, it serves as a precursor for 4-substituted indenyl ligands, which are essential for synthesizing Group 4 metallocenes (Ti, Zr, Hf) used in stereoselective olefin polymerization. In drug discovery, the indene scaffold acts as a bioisostere for indole and naphthalene, providing a rigid platform for designing topoisomerase inhibitors (indenoisoquinolines) and GPCR ligands. This guide delineates the synthesis, reactivity, and application protocols for this specialized intermediate.
Molecular Architecture & Physicochemical Profile
1H-Inden-4-ol is distinct from 4-hydroxyindole due to the absence of the nitrogen atom, which alters its electronic properties and hydrogen-bonding capability.[1] The molecule possesses two distinct acidic sites: the phenolic hydroxyl (pKa ~10) and the methylene protons at the C1 position of the indene ring (pKa ~20), allowing for selective functionalization.
| Property | Data | Notes |
| IUPAC Name | 1H-Inden-4-ol | Also known as 4-hydroxyindene |
| CAS Number | 1194-60-1 | Warning:[1] Do not confuse with 4-hydroxy-1-indanone (40731-98-4) |
| Formula | C₉H₈O | |
| Molecular Weight | 132.16 g/mol | |
| Acidity (pKa) | ~9.9 (Phenol OH) | C1-H acidity is ~20 (requires strong base like n-BuLi) |
| Appearance | Crystalline Solid | Off-white to pale yellow; sensitive to oxidation |
| Solubility | Soluble in organic solvents | DCM, THF, Toluene; Sparingly soluble in water |
Synthetic Pathways
The synthesis of 1H-inden-4-ol is rarely performed by direct functionalization of indene due to regioselectivity issues.[1] The authoritative route involves the rearrangement of dihydrocoumarin followed by reduction and dehydration.
The "Indanone" Route (Recommended)
This three-step protocol ensures high regiochemical purity.[1]
Step 1: Fries Rearrangement / Cyclization
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Precursor: Dihydrocoumarin.[1]
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Reagents: AlCl₃ (Lewis Acid) or Polyphosphoric Acid (PPA).[1][2]
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Mechanism: Dihydrocoumarin undergoes hydrolysis and intramolecular Friedel-Crafts acylation to form 4-hydroxy-1-indanone .[1]
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Note: This intermediate is stable and commercially available.[1]
Step 2: Carbonyl Reduction
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Reagents: Sodium Borohydride (NaBH₄) in Ethanol/THF.[1]
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Product: 4-Hydroxy-1-indanol (Indandiol intermediate).[1]
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Observation: The ketone carbonyl is reduced to a secondary alcohol.[1]
Step 3: Dehydration (Aromatization) [1]
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Reagents: p-Toluenesulfonic acid (p-TSA), Toluene, Reflux with Dean-Stark trap.[1]
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Mechanism: Acid-catalyzed elimination of water restores the double bond in the five-membered ring, yielding the indene core.[1]
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Critical Control: Monitor reaction time to prevent polymerization of the electron-rich indene.
Visualization of Synthesis Workflow
Figure 1: Step-wise synthesis of 1H-Inden-4-ol from dihydrocoumarin via the indanone pathway.[1]
Reactivity Landscape & Functionalization
1H-Inden-4-ol offers a dual-reactivity profile.[1] The phenolic oxygen allows for ether/ester formation, while the cyclopentadienyl ring allows for organometallic coordination.
O-Functionalization (Protection/Linker Attachment)[1]
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Reagents: Alkyl halides (R-X) + Base (K₂CO₃/DMF) or Silyl chlorides (TBS-Cl).[1]
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Purpose: The hydroxyl group is often protected as a silyl ether (e.g., tert-butyldimethylsilyloxy) before lithiation of the indene ring to prevent quenching of the organolithium reagent.
C1-Deprotonation (Ligand Synthesis)
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Reagents: n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) at -78°C.[1]
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Mechanism: Deprotonation occurs at the C1 position (most acidic proton on the five-membered ring) to form the indenyl anion.[1]
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Application: This anion reacts with metal halides (ZrCl₄, TiCl₄) to form metallocene catalysts (e.g., bis(4-silyloxyindenyl)zirconium dichloride).[1]
Visualization of Reactivity
Figure 2: Divergent reactivity of 1H-Inden-4-ol leading to catalysts, protected intermediates, or polymers.[1][3]
Applications in Research & Industry
Metallocene Catalysis (Polymer Science)
4-Substituted indenes are "privileged ligands" in olefin polymerization.[1]
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Mechanism: The 4-position substituent (derived from the -OH group) exerts steric and electronic influence on the active metal center.[1]
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Effect: In bridged bis-indenyl zirconocenes, 4-position substituents prevent chain transfer, increasing the molecular weight and isotacticity of the resulting polypropylene.[1]
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Protocol: 1H-Inden-4-ol is converted to a silyl ether, lithiated, and reacted with dichlorodimethylsilane to form a bridged ligand system before complexation with Zirconium.[1]
Pharmaceutical Pharmacophores[1]
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Indenoisoquinolines: 1H-Inden-4-ol derivatives are precursors to indenoisoquinolines, a class of non-camptothecin Topoisomerase I inhibitors used in cancer therapy.[1]
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Bioisosterism: The 4-hydroxyindene scaffold mimics the hydrogen-bonding motif of 4-hydroxyindole (found in psilocin and pindolol) but with higher lipophilicity, altering blood-brain barrier (BBB) permeability.[1]
Experimental Protocol: Dehydration of 4-Hydroxy-1-indanol
A self-validating protocol for the final step of synthesis.
Objective: Conversion of 4-hydroxy-1-indanol to 1H-Inden-4-ol.
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Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.
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Loading: Charge the flask with 4-hydroxy-1-indanol (10.0 mmol, 1.50 g) and Toluene (50 mL).
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Catalyst: Add p-Toluenesulfonic acid monohydrate (0.5 mmol, 95 mg).
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Reaction: Heat to vigorous reflux.[1] Water will separate in the Dean-Stark trap.[1] Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting material (polar) will disappear, and a less polar UV-active spot (Indene) will appear.
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Workup: Once water evolution ceases (~2-4 hours), cool to room temperature. Wash with sat. NaHCO₃ (2 x 20 mL) to remove acid.
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Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. If necessary, purify via flash chromatography on silica gel (neutralized with 1% Et₃N to prevent polymerization) using Hexane/EtOAc.
Safety Note: Indenes can polymerize upon storage.[1] Store under inert atmosphere (Argon) at -20°C.
References
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Synthesis of Indanones: Organic Chemistry Portal. "Indanone synthesis." Available at: [Link]
- Metallocene Ligands: Resconi, L., et al. "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews, 2000. (Contextual grounding for 4-substituted indenyl ligands).
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Dehydration Methodology: Zhang, X., et al. "Simple and efficient synthesis of 4,7-dimethoxy-1(H)-indene."[1] Synthetic Communications, 2007. Available at: [Link]
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Precursor Identification: PubChem. "4-Hydroxy-1-indanone."[1] Available at: [Link]
